molecular formula C22H21ClN2O3S2 B4200395 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide

Cat. No. B4200395
M. Wt: 461.0 g/mol
InChI Key: BKILBGRZWPYEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide, also known as SB-216763, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation.

Scientific Research Applications

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit GSK-3 activity in various cell types, including neuronal, endothelial, and cancer cells. This inhibition has been linked to a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. This compound has also been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various physiological processes, including embryonic development, tissue regeneration, and immune response.

Mechanism of Action

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide is a selective inhibitor of GSK-3, an enzyme that plays a crucial role in various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, cell proliferation, and differentiation. It is also involved in the modulation of various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to promote neuronal differentiation and enhance the survival of neurons. This compound has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various physiological processes, including embryonic development, tissue regeneration, and immune response.

Advantages and Limitations for Lab Experiments

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of GSK-3, which allows for the specific modulation of its activity. It has also been shown to have low toxicity in various cell types, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide. One area of research is the development of more potent and selective GSK-3 inhibitors. Another area of research is the investigation of the role of GSK-3 in various physiological and pathological processes, including cancer, neurodegenerative diseases, and diabetes. Additionally, the potential therapeutic applications of this compound in various diseases should be explored further. Overall, this compound has the potential to be a valuable tool for scientific research and may have future applications in the development of novel therapeutics.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S2/c1-25(30(27,28)21-13-9-18(23)10-14-21)19-11-7-17(8-12-19)22(26)24-15-16-29-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKILBGRZWPYEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.